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molecular formula C6H10O3 B8304531 Methyl 2-ethyloxirane-2-carboxylate

Methyl 2-ethyloxirane-2-carboxylate

Cat. No. B8304531
M. Wt: 130.14 g/mol
InChI Key: YODDPJLCFWOVSW-UHFFFAOYSA-N
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Patent
US08026234B2

Procedure details

A mixture of methyl 2-methylenebutanoate (140 mmol), mCPBA (77%, 67 g, 300 mmol) and 4,4′-thiobis(2-tert-butyl-6-methylphenol) (250 mg, 0.7 mmol) in 100 ml of dry 1,2-dichloroethane was refluxed at 80° C. for 2 d. It was then cooled down, solid filtered. Filtrate washed by Na2SO3, NaHCO3, brine and water until clear. It was then concentrated to a light yellow liquid (7.5 g, 41%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.02 (td, J=7.4, 1.3 Hz, 3H) 1.78 (dq, J=14.6, 7.3 Hz, 1H) 2.10 (dq, J=15.4, 7.6 Hz, 1H) 2.80 (dd, J=5.8, 1.0 Hz, 1H) 3.05 (dd, J=5.8, 1.0 Hz, 1H) 3.77 (d, J=1.5 Hz, 3H).
Quantity
140 mmol
Type
reactant
Reaction Step One
Name
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH2:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4].C1C=C(Cl)C=C(C(OO)=[O:17])C=1.S(C1C=C(C)C(O)=C(C(C)(C)C)C=1)C1C=C(C)C(O)=C(C(C)(C)C)C=1>ClCCCl>[CH2:7]([C:2]1([C:3]([O:5][CH3:6])=[O:4])[CH2:1][O:17]1)[CH3:8]

Inputs

Step One
Name
Quantity
140 mmol
Type
reactant
Smiles
C=C(C(=O)OC)CC
Name
Quantity
67 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
250 mg
Type
reactant
Smiles
S(C1=CC(=C(C(=C1)C)O)C(C)(C)C)C1=CC(=C(C(=C1)C)O)C(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled down
FILTRATION
Type
FILTRATION
Details
solid filtered
WASH
Type
WASH
Details
Filtrate washed by Na2SO3, NaHCO3, brine and water until clear
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated to a light yellow liquid (7.5 g, 41%)

Outcomes

Product
Name
Type
Smiles
C(C)C1(OC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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